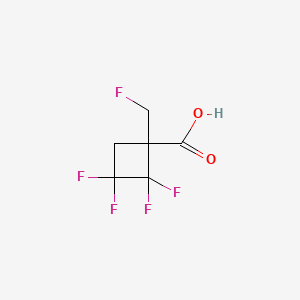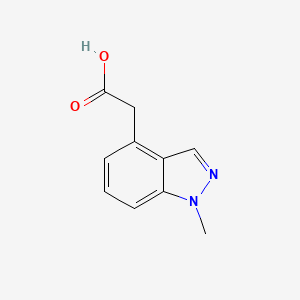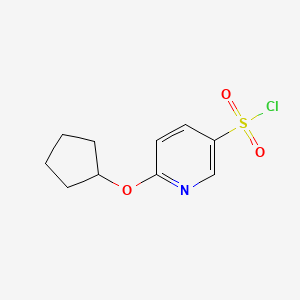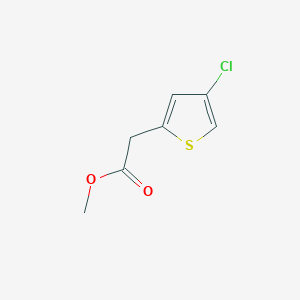![molecular formula C10H15NO4 B13467583 Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is a bicyclic compound that features a nitrogen atom within its structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The reduction of spirocyclic oxetanyl nitriles to form the azabicyclo structure.
Substitution: Photocatalytic Minisci reactions introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Photocatalysts: Organic photocatalysts are employed in Minisci reactions to introduce heterocycles.
Major Products
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications .
科学的研究の応用
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to mimic the fragment of meta-substituted benzenes in biologically active compounds, improving metabolic stability and lipophilicity.
Materials Science: The unique structural properties of azabicyclo compounds make them suitable for the development of new materials with specific physicochemical properties.
Drug Discovery: The compound is incorporated into the structure of drugs to enhance their physicochemical properties and efficacy.
作用機序
The mechanism of action of dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets and pathways relevant to its application. For instance, when incorporated into drug structures, it can enhance binding affinity and selectivity by mimicking the spatial arrangement of functional groups in target molecules .
類似化合物との比較
Similar Compounds
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate: This compound features an oxygen atom instead of nitrogen, leading to different physicochemical properties.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another azabicyclo compound with a different ring structure, offering unique properties for specific applications.
Uniqueness
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its nitrogen-containing bicyclic structure, which provides distinct advantages in medicinal chemistry and materials science. Its ability to mimic meta-substituted benzenes and enhance drug properties sets it apart from other similar compounds .
特性
分子式 |
C10H15NO4 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3 |
InChIキー |
DMFCXXIXLIVIJN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride](/img/structure/B13467509.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)
![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)

![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)



![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)


![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
